N1-(2-fluorobenzyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

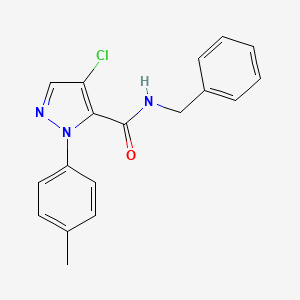

N1-(2-fluorobenzyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H18F2N2O4S2 and its molecular weight is 464.5. The purity is usually 95%.

BenchChem offers high-quality N1-(2-fluorobenzyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-fluorobenzyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Insecticide Applications Compounds with sulfone groups and fluorine substitutions, similar in structural motifs to the specified compound, have been developed as novel classes of insecticides. For instance, flubendiamide demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests, and is characterized by its unique chemical structure that includes novel substituents such as a heptafluoroisopropyl group. This compound's mode of action is distinct from those of commercial insecticides, offering a new approach to pest management within agricultural practices (Tohnishi et al., 2005).

Catalysis and Chemical Synthesis Fluorinated sulfones and sulfonamides, sharing functional groups with the compound , are used in catalysis and the synthesis of various organic compounds. For example, N-fluorobis(phenyl)sulfonimide has been utilized as both an oxidant and a fluorine source in the enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis. This process addresses significant challenges in achieving selective fluorination, highlighting the role of such compounds in advancing synthetic methodologies (Li et al., 2014).

Medical Research and Drug Development In the medical field, sulfone derivatives have been explored for their therapeutic potential. For instance, compounds structurally related to the specified molecule have shown promise in inhibiting Na+/Ca2+ exchange, suggesting potential applications in neuroprotection and the treatment of neurological disorders. A particular study on YM-244769 highlights its selective inhibition of NCX3, indicating its utility in protecting against neuronal cell damage induced by hypoxia/reoxygenation (Iwamoto & Kita, 2006).

Antibacterial Applications Sulfone derivatives containing oxadiazole moieties, similar to the target compound, have exhibited antibacterial activities against specific pathogens. For example, research into sulfone derivatives for combating rice bacterial leaf blight demonstrates their effectiveness in reducing disease severity, offering an alternative to commercial antibacterial agents. Such compounds not only inhibit the pathogen directly but also enhance plant resistance mechanisms (Shi et al., 2015).

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4S2/c22-15-7-9-16(10-8-15)31(28,29)19(18-6-3-11-30-18)13-25-21(27)20(26)24-12-14-4-1-2-5-17(14)23/h1-11,19H,12-13H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBCFDZSWMLEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-fluorobenzyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2827733.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2827736.png)

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2827737.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one](/img/structure/B2827740.png)

![3-(4-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827742.png)

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2827748.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)